4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of cyclohexylsulfanyl and methylphenylmethylsulfanyl groups adds to its unique chemical properties.
Preparation Methods
The synthesis of 4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfanyl Groups: The cyclohexylsulfanyl and methylphenylmethylsulfanyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong nucleophiles and suitable leaving groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of sulfanyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets and pathways. The sulfanyl groups may play a crucial role in binding to specific enzymes or receptors, modulating their activity. The quinazoline core can interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-(cyclohexylsulfanyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline include:
4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-quinazoline: Lacks the tetrahydro modification, which may affect its chemical reactivity and biological activity.
4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-pyrimidine: Features a pyrimidine core instead of a quinazoline core, leading to different properties and applications.
4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-benzene: Simplified structure with a benzene ring, which may limit its versatility in research applications.
The uniqueness of this compound lies in its specific combination of functional groups and the tetrahydroquinazoline core, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2S2/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)26-18-7-3-2-4-8-18/h11-14,18H,2-10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFVWOBSUBCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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